Valacyclovir-d8 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

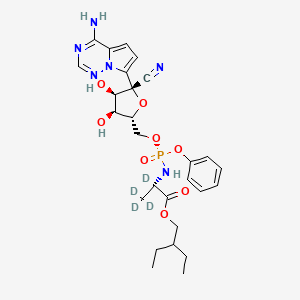

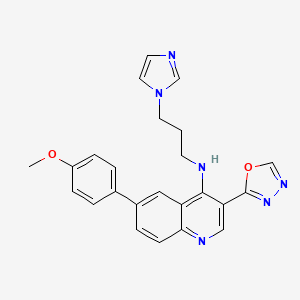

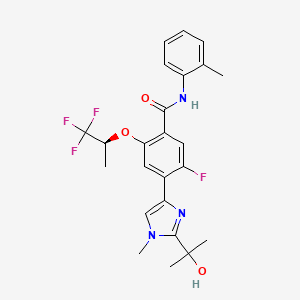

Valacyclovir-d8 (hydrochloride) is a deuterium-labeled version of Valacyclovir hydrochloride. Valacyclovir hydrochloride is an orally active antiviral agent used to treat infections caused by herpes simplex virus, herpes zoster, and herpes B . The deuterium labeling in Valacyclovir-d8 (hydrochloride) makes it useful in various scientific research applications, particularly in pharmacokinetic studies.

Métodos De Preparación

The preparation of Valacyclovir-d8 (hydrochloride) involves several synthetic routes and reaction conditions. One method includes the preparation of CBZ-valacyclovir hydrochloride, followed by catalytic hydrogenation in a methanol and dilute hydrochloric acid system using palladium-carbon as a catalyst. This process removes the CBZ protective group to obtain Valacyclovir hydrochloride hydrate, which is then refluxed in lower alcohol to remove crystal water and convert it into an anhydrous crystal form . Another method involves the use of hot-melt extrusion technology to formulate ocular inserts of Valacyclovir hydrochloride .

Análisis De Reacciones Químicas

Valacyclovir-d8 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation by permanganate, which has been studied spectrophotometrically. The reaction exhibits a 2:1 stoichiometry (permanganate: Valacyclovir hydrochloride) and involves the formation of an intermediate complex . Common reagents used in these reactions include alkaline permanganate and various solvents. The major products formed from these reactions include acyclovir and its derivatives .

Aplicaciones Científicas De Investigación

Valacyclovir-d8 (hydrochloride) has numerous scientific research applications. In chemistry, it is used in kinetic and mechanistic studies to understand its oxidation and reduction behavior . In biology and medicine, it is employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Valacyclovir hydrochloride . Additionally, it is used in the development of ocular inserts for sustained drug release and enhanced bioavailability . The compound’s deuterium labeling makes it particularly valuable in mass spectrometry studies for accurate quantification and analysis .

Mecanismo De Acción

Valacyclovir-d8 (hydrochloride) is rapidly converted in vivo to acyclovir and valine by the enzyme valacyclovir hydrolase . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes to form acyclovir triphosphate. This triphosphate competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation . The specificity of acyclovir triphosphate for viral DNA polymerase over cellular DNA polymerase contributes to its antiviral efficacy .

Comparación Con Compuestos Similares

Valacyclovir-d8 (hydrochloride) is similar to other antiviral agents such as acyclovir and famciclovir. Compared to acyclovir, Valacyclovir-d8 (hydrochloride) has improved oral bioavailability and requires less frequent dosing . Famciclovir, another antiviral agent, is also used to treat herpes infections but has different pharmacokinetic properties and mechanisms of action . Valacyclovir-d8 (hydrochloride) is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and mass spectrometry studies .

Propiedades

Fórmula molecular |

C13H21ClN6O4 |

|---|---|

Peso molecular |

368.84 g/mol |

Nombre IUPAC |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m1./s1/i1D3,2D3,7D,8D; |

Clave InChI |

ZCDDBUOENGJMLV-WECWXXQMSA-N |

SMILES isomérico |

[2H][C@](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl |

SMILES canónico |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)